3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with formylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are employed under various conditions.
Major Products Formed
Oxidation: 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-ethyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with specific binding sites, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the ethyl group at position 3.
3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the ethyl group at position 1.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro group and a carboxylic acid instead of an aldehyde.
Uniqueness
3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for developing new chemical entities with specific properties .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(5-10)9(2)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
UOGCZCWOHJGLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C=O)C |
Origin of Product |
United States |
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